3-nitro-4-(thiomorpholin-4-yl)aniline
Description
3-Nitro-4-(thiomorpholin-4-yl)aniline (CID 163212223) is a nitro-substituted aniline derivative featuring a thiomorpholine ring at the para position relative to the amino group. Its molecular formula is C₁₀H₁₃N₃O₂S, with a SMILES notation of C1CSCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-] . The thiomorpholine group, a six-membered ring containing sulfur and nitrogen, enhances lipophilicity compared to morpholine analogues and introduces a metabolic "soft spot" due to sulfur’s susceptibility to oxidation . This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing antimycobacterial, antifungal, and kinase inhibitor agents .
Properties
CAS No. |
1860665-15-1 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
3-nitro-4-thiomorpholin-4-ylaniline |
InChI |
InChI=1S/C10H13N3O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 |
InChI Key |
CHRMFYCWCXLLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-nitro-4-(thiomorpholin-4-yl)aniline typically involves the nitration of 4-(thiomorpholin-4-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
3-nitro-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-amino-4-(thiomorpholin-4-yl)aniline, while oxidation of the thiomorpholine ring can produce sulfoxides or sulfones .
Scientific Research Applications
3-nitro-4-(thiomorpholin-4-yl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential use as pharmaceuticals or agrochemicals.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-4-(thiomorpholin-4-yl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiomorpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-nitro-4-(thiomorpholin-4-yl)aniline and analogous compounds:
Key Comparative Findings
Thiomorpholine vs. Morpholine Analogues
- The sulfur atom in thiomorpholine increases lipophilicity (logP ~2.5) compared to morpholine (logP ~1.8), enhancing membrane permeability .
- Thiomorpholine’s sulfur is oxidized to sulfoxides/sulfones in vivo, enabling controlled metabolic degradation, whereas morpholine derivatives are more stable .
- Crystal structures of thiomorpholine derivatives exhibit C–H···O hydrogen bonding and face-to-face aromatic stacking, unlike morpholine’s centrosymmetric dimers .
Substituent Effects Nitro Group Position: A nitro group at position 3 (meta to the amino group) reduces steric hindrance compared to position 2 (ortho), favoring nucleophilic substitution reactions . Electron-Withdrawing Groups: Trifluoromethoxy and trifluoromethyl substituents enhance thermal stability and electrophilic reactivity, making these compounds suitable for high-temperature syntheses . Halogen Substitution: Chloro derivatives (e.g., 3-Chloro-4-(thiomorpholin-4-yl)aniline) exhibit stronger intermolecular interactions via halogen bonding, influencing crystallization behavior .
Biological Relevance
Biological Activity
3-Nitro-4-(thiomorpholin-4-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a nitro group and a thiomorpholine moiety attached to an aniline backbone. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1860665-15-1 |
| Molecular Formula | C10H12N2O2S |
| Molecular Weight | 224.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nitro-containing compounds that have shown efficacy against pathogens.
- Cell Cycle Disruption : Preliminary studies suggest that this compound may interfere with cell cycle progression, potentially leading to apoptosis in cancer cells.
Antitumor Activity
A study focusing on nitroaniline derivatives demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
Research has indicated that compounds containing thiomorpholine groups possess antimicrobial activities. A related study highlighted the effectiveness of similar compounds against drug-resistant strains of bacteria, suggesting that this compound could be explored for its potential as an antibacterial agent .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-Nitroaniline | Nitro group reduction | Antitumor properties |
| 3-Nitro-2-thiophenecarboxamide | Enzyme inhibition | Antimicrobial activity |
| JSF-2019 (related triazine compound) | Intrabacterial metabolism | Antitubercular activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
